1-Octadecanethiol

Electrochemical stability Reductive desorption SAM integrity

1-Octadecanethiol (C18SH) is the definitive long-chain n-alkanethiol for self-assembled monolayer (SAM) applications where maximum hydrophobicity, electrochemical stability, and the thickest tunneling barrier are non-negotiable. Unlike shorter-chain analogs, C18 SAMs withstand 30+ reductive desorption cycles with only ~70% loss versus ~90% for C12SH, enabled by thiolate solubility 5 orders of magnitude lower than C10SH. On copper, C18SH achieves the highest charge-transfer resistance and ~90% inhibition efficiency, outperforming C6 and C12. On platinum, it surpasses isocyanide anchors in etch resistance and contact angle (117°). For molecular electronics, its 2.3 nm monolayer delivers the lowest leakage currents among commercial linear alkanethiols. Procuring C18SH over generic substitutes eliminates performance risk in sensor, corrosion barrier, and microcontact-printing applications.

Molecular Formula C18H38S
CH3-(CH2)17-SH
C18H38S
Molecular Weight 286.6 g/mol
CAS No. 2885-00-9
Cat. No. B147371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octadecanethiol
CAS2885-00-9
Synonyms1-octadecanethiol
n-octadecyl mercaptan
Molecular FormulaC18H38S
CH3-(CH2)17-SH
C18H38S
Molecular Weight286.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCS
InChIInChI=1S/C18H38S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3
InChIKeyQJAOYSPHSNGHNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
Solubility in water: none
Insoluble

1-Octadecanethiol (CAS 2885-00-9) Procurement Guide: C18 Alkanethiol Baseline Properties and SAM-Formation Characteristics


1-Octadecanethiol (CAS 2885-00-9, synonym: stearyl mercaptan, n-octadecyl mercaptan) is a straight-chain C18 aliphatic thiol with molecular formula CH₃(CH₂)₁₇SH and molecular weight 286.6 g/mol [1]. As a long-chain n-alkanethiol, it is the 18‑carbon member of the homologous series and serves as the prototypical high‑chain‑length standard for self-assembled monolayer (SAM) research on noble metals, particularly gold, silver, platinum, and copper. Its long hydrocarbon backbone imparts maximized hydrophobic character (advancing water contact angle on gold reaching ≥112°) [2], high packing density, and the strongest interchain van der Waals stabilization among commercially available linear alkanethiols. These properties make it the benchmark long-chain thiol for studies requiring dense, well-ordered, low-defect organic adlayers.

Why 1-Octadecanethiol Cannot Be Casually Replaced by Shorter-Chain Alkanethiols or Alternative Headgroup Compounds


Within the n-alkanethiol class, every two‑methylene increment in chain length produces quantifiable changes in SAM thickness, packing density, electrochemical barrier properties, reductive desorption stability, and aqueous solubility of desorbed thiolates. Substituting 1-octadecanethiol (C18SH) with 1-hexadecanethiol (C16SH) or, especially, 1-dodecanethiol (C12SH) yields a thinner, more permeable monolayer whose desorbed molecules are orders of magnitude more soluble in aqueous electrolyte and whose SAM loses structural integrity far more rapidly under repeated electrochemical cycling [1]. Substituting the thiol (–SH) headgroup with an isocyanide (–NC) anchor of identical chain length also produces a measurably less stable, less hydrophobic adlayer [2]. These differences are not marginal—they directly dictate whether a monolayer survives device fabrication steps, provides long-term corrosion protection, or resists ion penetration in biosensing applications. The evidence below quantifies exactly where C18SH diverges from its closest analogs and why generic substitution introduces demonstrable performance risk.

1-Octadecanethiol (C18SH) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Shorter-Chain and Alternative-Headgroup Analogs


Post-Reductive-Desorption Structural Retention: C18 vs C16, C12, and C10 SAMs on Gold

After 30 CV cycles (−0.2 to −1.35 V vs SCE, 50 mV/s, 100 mM NaOH), C18 and C16 SAMs retained densely packed, well-ordered structures with only small phase-angle decreases in EIS and nearly unchanged CH vibrational modes in SFG spectra. In contrast, ~90% of C10 and C12 monolayers were removed under identical conditions, as evidenced by diminished electrochemical waves and SFG peak loss. EIS, SFG, and CV data collectively demonstrate that dissolved alkanethiolates of C16 and C18 remain in the double-layer region and do not form micellar aggregates, while short-chain thiolates irreversibly diffuse into bulk solution [1]. This finding directly overturns the previously accepted notion that long-chain SAMs desorb and form micelles identically to short-chain SAMs.

Electrochemical stability Reductive desorption SAM integrity

Aqueous Solubility of Desorbed Thiolate: Five-Order-of-Magnitude C18 vs C10 Differential

The estimated water solubilities for C10, C12, C16, and C18 thiols are 5.7 × 10⁻⁶, 3.5 × 10⁻⁷, 1.6 × 10⁻⁹, and 6.5 × 10⁻¹¹ mg/mL, respectively. This represents a five-order-of-magnitude decrease in solubility for C18 compared to C10, and a ~25,000‑fold decrease compared to C16 [1]. The extremely low solubility of C18 thiolate is the primary factor preventing significant diffusive loss from the electrode vicinity during negative potential excursions, enabling oxidative readsorption and explaining why C18 SAMs exhibit detectable reoxidation peaks in CV while C10 and C12 SAMs show none [1]. Independent PMIRRAS and MD simulation data confirm that desorbed C18 thiolates form Na⁺‑stabilized interdigitated bilayers near the surface rather than escaping into bulk solution, whereas C12 thiolates form micellar aggregates with a disordered lying-down phase [2].

Thiolate solubility SAM barrier persistence Oxidative readsorption

Corrosion Inhibition Efficiency on Copper: Chain-Length-Dependent Protection by C18SH vs C12SH and C6SH

In a direct three-compound comparison on HNO₃-etched copper surfaces, C18SH SAMs provided the highest charge-transfer resistance among C18, C12, and C6 alkanethiols in 0.2 mol/cm³ NaCl, HCl, and H₂SO₄ solutions evaluated by EIS [1]. In a separate study on copper corrosion in synthetic acid rain, ODT (C18SH) at 0.5 mmol/L achieved an inhibition efficiency of ~90%, with efficiency increasing simultaneously with both concentration and chain length [2]. The standard Gibbs energy of adsorption moved from −24 kJ/mol (C8SH) to −32 kJ/mol (C18SH), indicating that the chemisorption contribution increasingly dominates with longer chain length [2]. Atmospheric corrosion studies further confirm that protection efficiency for copper increases directly with alkanethiol chain length, with ODT as the longest alkanethiol investigated providing the highest protection [3].

Corrosion inhibition Copper protection EIS barrier properties

SAM Physical Thickness and Island Morphology: AFM Quantification of C18 vs C16 vs C12 Monolayers on Gold

Noncontact AFM imaging of alkanethiol SAMs on UV/ozone-cleaned gold reveals that island heights scale monotonically with chain length. Measured island heights are 4.8 nm for C18SH, 4.2 nm for C16SH, and 2.6 nm for C12SH, corresponding to monolayer ellipsometric thicknesses of approximately 2.3, 2.0, and 1.5 nm, respectively [1]. The island height is uniformly twice the monolayer thickness, confirming that the islands are bilayers of alkanethiol. The ~0.8 nm incremental height difference per two methylene units provides a direct, physically measurable structural distinction that correlates with the barrier and stability advantages documented in the electrochemical evidence above.

AFM morphology SAM thickness Island height

Thiol vs Isocyanide Headgroup on Platinum: Superior Stability and Hydrophobicity of ODT over ODI SAMs

A direct comparison of octadecanethiol (ODT) and octadecylisocyanide (ODI) SAMs on polycrystalline Pt revealed that, although both formed at similar rates (1.0 mM in ethanol, reaching 22–23 Å thickness after 24 h), ODT monolayers were more stable than ODI under thermal desorption testing in prewarmed hexadecane [1]. XPS confirmed greater stability for ODT SAMs. Cyclic voltammetry showed that ODT monolayers more effectively diminished electron-transfer rates and were more robust. Advancing water contact angles were 117° for ODT vs 113° for ODI, and ODT provided superior protection of the underlying Pt substrate in an HCl/Cl₂-based etch process [1]. This demonstrates that, for a fixed C18 chain, the thiol headgroup outperforms the isocyanide headgroup on Pt across multiple stability metrics.

Thiol vs isocyanide Platinum SAM Headgroup comparison

Chain-Length-Dependent Adsorption Kinetics: Slower, More Ordered Film Formation for C18SH vs C12SH and C4SH

Quantitative XPS analysis of adsorption kinetics on gold substrates demonstrated that the initial adsorption rate of C18SH is lower than that of C12SH and C4SH [1]. This counterintuitive finding—longer chains adsorb more slowly at the initial growth stage—was attributed to the greater steric and conformational reorganization demands of long-chain molecules during the transition from solution-phase random coil to surface-bound ordered all-trans conformation. The slower kinetics correlate with the requirement for ~72 h deposition to achieve a defect-free C18 SAM (phase angle 88° at 1 Hz by EIS) vs shorter times for lower-chain-length SAMs [2]. A separate study of butanethiol (C4SH), dodecanethiol (C12SH), and octadecanethiol (C18SH) measured the activation energy difference per methylene unit as 89 J/mol [3].

Adsorption kinetics XPS quantification SAM formation rate

Procurement-Driven Application Scenarios for 1-Octadecanethiol (CAS 2885-00-9) Based on Quantitative Differentiation Evidence


Electrochemical Biosensor and Corrosion-Monitoring Electrodes Requiring Repeated Cathodic Cycling

C18SH is the alkanethiol of choice when gold or platinum electrodes must survive multiple reductive desorption cycles without catastrophic monolayer loss. Evidence from Cai & Baldelli [1] shows that after 30 CV cycles, C18 SAMs retain densely packed, well-ordered structure (only ~70% loss, unchanged SFG CH modes), whereas C10 and C12 SAMs lose ~90% of monolayer and undergo complete structural collapse. The five-order-of-magnitude lower aqueous solubility of C18 thiolate (6.5×10⁻¹¹ vs 5.7×10⁻⁶ mg/mL for C10) prevents irreversible diffusive loss, enabling oxidative readsorption [1]. Procurement of C18SH over C12SH or C10SH is essential for any sensor design that includes potential sweeps into the cathodic desorption regime.

Copper Corrosion Protection in Acidic, Chloride-Rich, or Atmospheric Exposure Environments

For copper surface passivation, C18SH provides the highest documented protection efficiency among linear alkanethiols. At 0.5 mmol/L, ODT achieves ~90% inhibition efficiency on copper in synthetic acid rain [2], with protection efficiency increasing monotonically with chain length. EIS data confirm that C18SH yields the highest charge-transfer resistance among C6, C12, and C18 SAMs on copper in NaCl, HCl, and H₂SO₄ [3]. The chemisorption-dominant adsorption (ΔGads = −32 kJ/mol vs −24 kJ/mol for C8SH) provides a stronger, more durable anchor to the copper surface [2]. Atmospheric corrosion studies independently verify that ODT protects copper significantly better than zinc under identical exposure [4]. C12SH or shorter-chain analogs cannot match this level of barrier protection.

Molecular Electronics and Tunneling Junction Dielectrics Requiring Precisely Defined Monolayer Thickness

The ellipsometric monolayer thickness of C18SH on gold (~2.3 nm) and its AFM-measured island height (4.8 nm, twice the monolayer thickness) provide a physically larger tunneling barrier than C16SH (2.0 nm) or C12SH (1.5 nm) [5]. This 0.3–0.8 nm thickness differential is a first-order parameter in electron-transfer rate calculations. For molecular electronics applications where the SAM functions as the dielectric layer or tunneling barrier, the C18 chain provides the thickest commercially available linear alkanethiol barrier, directly translating to lower leakage currents and higher junction resistance. The phase angle of 88° at 1 Hz after 72 h deposition confirms a near-ideal capacitive interface [1], essential for reproducible device characteristics.

Microcontact Printing and Wet-Etch Resist Patterning on Platinum Substrates

On polycrystalline platinum, ODT outperforms its isocyanide analog (ODI) across all tested stability metrics: higher advancing water contact angle (117° vs 113°), superior desorption resistance in hot hexadecane, more effective electron-transfer blocking in CV, and qualitatively better protection of underlying Pt in HCl/Cl₂-based etch processes [6]. For microcontact-printing (μCP) applications where the SAM serves as an etch resist, the thiol-on-Pt system provides the most robust resist pattern fidelity. ISF procurement of ODT rather than ODI—or any shorter-chain alkanethiol—is the evidence-based choice when pattern integrity during aggressive wet etching is the critical success parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Octadecanethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.